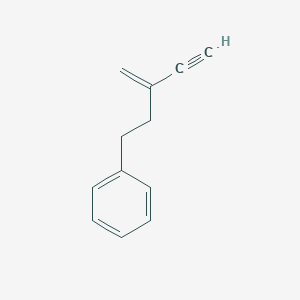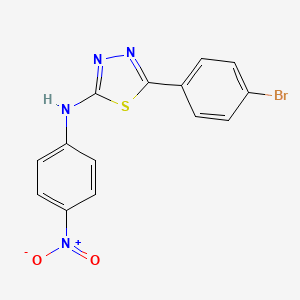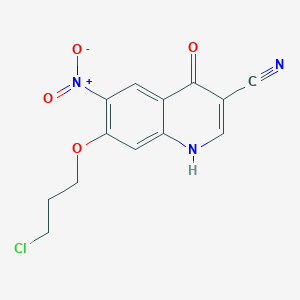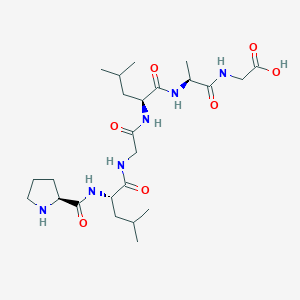
(3-Methylidenepent-4-yn-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylidenepent-4-yn-1-yl)benzene is a chemical compound characterized by the presence of a benzene ring attached to a 3-methylidenepent-4-yn-1-yl group. This compound is of interest due to its unique structure, which combines an aromatic ring with an alkyne and an alkene group, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylidenepent-4-yn-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene and a suitable alkyne precursor.
Alkylation: The benzene ring is alkylated using a Friedel-Crafts alkylation reaction to introduce the alkyne group.
Methylidene Introduction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts such as palladium or nickel to facilitate the alkylation and methylidene introduction steps.
Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Methylidenepent-4-yn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation Products: Epoxides, ketones.
Reduction Products: Alkanes.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
(3-Methylidenepent-4-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methylidenepent-4-yn-1-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The alkyne and alkene groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The benzene ring provides stability and facilitates binding to specific targets.
Comparison with Similar Compounds
Similar Compounds
(3-Methylidenepent-4-yn-1-yl)benzene: Unique due to the combination of alkyne, alkene, and aromatic groups.
Phenylacetylene: Contains an alkyne group attached to a benzene ring but lacks the methylidene group.
Styrene: Contains an alkene group attached to a benzene ring but lacks the alkyne group.
Uniqueness
This compound is unique because it combines the reactivity of both alkyne and alkene groups with the stability of an aromatic ring, making it a versatile compound for various applications.
Properties
CAS No. |
820964-71-4 |
|---|---|
Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3-methylidenepent-4-ynylbenzene |
InChI |
InChI=1S/C12H12/c1-3-11(2)9-10-12-7-5-4-6-8-12/h1,4-8H,2,9-10H2 |
InChI Key |
GJVYXJOVJHVVSI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCC1=CC=CC=C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B14231096.png)

![[(Phenoxycarbonyl)oxy]acetic acid](/img/structure/B14231099.png)
![N-{2-[2-(Piperidin-1-yl)ethoxy]-9H-fluoren-9-yl}-N'-propan-2-ylurea](/img/structure/B14231107.png)
![Diethyl [3-(4-benzoylphenoxy)propyl]phosphonate](/img/structure/B14231115.png)

![Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl-](/img/structure/B14231141.png)



![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate](/img/structure/B14231181.png)


![Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate](/img/structure/B14231188.png)
